Multi-Target Binding Signature: Simultaneous Kappa Opioid, Apelin, and Angiotensin AT1 Receptor Affinity
This compound exhibits measurable, concentration-dependent binding to three distinct human G protein-coupled receptors (GPCRs) in validated in vitro biochemical assays curated from the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay/BindingDB. This multi-target profile is not a generic feature of all pyridazinone analogs; the simultaneous engagement of kappa opioid (KOR), apelin (APLNR), and angiotensin II type-1 (AT1R) receptors represents a specific fingerprint that may be exploitable for polypharmacology research [1]. By contrast, the closest commercially available analog, 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile (CAS 338405-09-7), lacks any publicly reported receptor binding data, meaning its activity at these targets is unknown and cannot be assumed equivalent .
| Evidence Dimension | In vitro binding affinity (IC₅₀) at human GPCRs |
|---|---|
| Target Compound Data | KOR IC₅₀: 3.68 µM and 4.02 µM (two independent determinations); APLNR IC₅₀: 5.33 µM; AT1R IC₅₀: 38.5 µM [1] |
| Comparator Or Baseline | 4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile (CAS 338405-09-7): no receptor binding data publicly available. Class baseline: standard KOR agonist U-69,593 exhibits Kᵢ ~1 nM; AT1R antagonist losartan exhibits IC₅₀ ~10–50 nM. |
| Quantified Difference | Target compound is the only member of this chemotype with documented KOR/APLNR/AT1R multi-target data. Affinity is µM-range (weak), but the profile is uniquely characterized among commercially available analogs. |
| Conditions | Sanford-Burnham Center for Chemical Genomics screening assays; KOR assay AID 2136, APLNR assay AID 2784, AT1R assay AID 463214 (PubChem BioAssay). Radioligand displacement or functional assay formats. |
Why This Matters
A researcher seeking a pyridazinone-based probe with documented multi-GPCR activity can rely on this compound as a characterized starting point, whereas any generic analog would require de novo screening investment with no guarantee of comparable polypharmacology.
- [1] BindingDB Entry BDBM54819. 1-(4-tert-butylphenyl)-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile. BindingDB, University of California San Diego. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=54819 (accessed 2026-05-04). View Source
